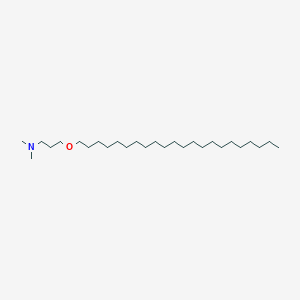
4,7-Decanedione, 5-phenyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,7-Décanedione, 5-phényl- est un composé organique caractérisé par un groupe phényle attaché au cinquième carbone d'une chaîne décanedione
Méthodes De Préparation
Voies de synthèse et conditions de réaction : La synthèse de 4,7-Décanedione, 5-phényl- implique généralement la condensation de la phénylhydrazine avec le monoéthylèneacétal de la 1,4-cyclohexanedione, suivie d'un chauffage à des températures élevées . Cette réaction donne le produit souhaité avec une bonne efficacité.
Méthodes de production industrielle : Les méthodes de production industrielle de ce composé ne sont pas bien documentées dans la littérature. l'approche générale consisterait à mettre à l'échelle les méthodes de synthèse en laboratoire, à optimiser les conditions de réaction et à garantir la pureté du produit final grâce à diverses techniques de purification.
Analyse Des Réactions Chimiques
Types de réactions : 4,7-Décanedione, 5-phényl- peut subir diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé pour former les acides carboxyliques correspondants.
Réduction : Les réactions de réduction peuvent convertir les groupes cétones en alcools.
Substitution : Le groupe phényle peut participer à des réactions de substitution aromatique électrophile.
Réactifs et conditions courants :
Oxydation : Les agents oxydants courants comprennent le permanganate de potassium (KMnO4) et le trioxyde de chrome (CrO3).
Réduction : Des agents réducteurs tels que le borohydrure de sodium (NaBH4) ou l'hydrure de lithium et d'aluminium (LiAlH4) sont généralement utilisés.
Substitution : Les réactions de substitution aromatique électrophile utilisent souvent des réactifs comme le brome (Br2) ou l'acide nitrique (HNO3).
Principaux produits :
Oxydation : Formation d'acides carboxyliques.
Réduction : Formation d'alcools.
Substitution : Formation de dérivés bromés ou nitrés.
4. Applications de la recherche scientifique
4,7-Décanedione, 5-phényl- a plusieurs applications dans la recherche scientifique :
Chimie : Utilisé comme élément constitutif dans la synthèse de molécules organiques plus complexes.
Biologie : Utilisation potentielle dans l'étude des réactions catalysées par les enzymes impliquant des dicétones.
Médecine : Recherché pour ses propriétés pharmacologiques potentielles.
Industrie : Utilisé dans la production de produits chimiques et de matériaux de spécialité.
5. Mécanisme d'action
Le mécanisme d'action de 4,7-Décanedione, 5-phényl- implique son interaction avec diverses cibles moléculaires. La structure dicétone du composé lui permet de participer à des réactions d'addition nucléophile, formant des intermédiaires qui peuvent réagir davantage pour donner divers produits. Le groupe phényle peut influencer la réactivité et la stabilité de ces intermédiaires.
Composés similaires :
1-Phényl-1,3-décanedione : Structure similaire, mais avec des motifs de substitution différents.
2-Benzoylcyclohexanone : Autre dicétone avec un groupe phényle, mais avec une longueur de chaîne carbonée différente.
Unicité : 4,7-Décanedione, 5-phényl- est unique en raison de son motif de substitution spécifique, qui peut influencer sa réactivité et ses applications potentielles. La position du groupe phényle et la longueur de la chaîne carbonée le distinguent des autres composés similaires.
Applications De Recherche Scientifique
4,7-Decanedione, 5-phenyl- has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Potential use in studying enzyme-catalyzed reactions involving diketones.
Medicine: Investigated for its potential pharmacological properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 4,7-Decanedione, 5-phenyl- involves its interaction with various molecular targets. The compound’s diketone structure allows it to participate in nucleophilic addition reactions, forming intermediates that can further react to yield various products. The phenyl group can influence the reactivity and stability of these intermediates.
Comparaison Avec Des Composés Similaires
1-Phenyl-1,3-decanedione: Similar structure but with different substitution patterns.
2-Benzoylcyclohexanone: Another diketone with a phenyl group, but with a different carbon chain length.
Uniqueness: 4,7-Decanedione, 5-phenyl- is unique due to its specific substitution pattern, which can influence its reactivity and potential applications. The position of the phenyl group and the length of the carbon chain make it distinct from other similar compounds.
Propriétés
Numéro CAS |
583887-40-5 |
|---|---|
Formule moléculaire |
C16H22O2 |
Poids moléculaire |
246.34 g/mol |
Nom IUPAC |
5-phenyldecane-4,7-dione |
InChI |
InChI=1S/C16H22O2/c1-3-8-14(17)12-15(16(18)9-4-2)13-10-6-5-7-11-13/h5-7,10-11,15H,3-4,8-9,12H2,1-2H3 |
Clé InChI |
QPZCZVSSDWOBMV-UHFFFAOYSA-N |
SMILES canonique |
CCCC(=O)CC(C1=CC=CC=C1)C(=O)CCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2H-Indol-2-one, 3-[(4-fluorophenyl)imino]-1,3-dihydro-5,7-dimethyl-](/img/structure/B12583894.png)
![N',N'-dibenzyl-N-[(4-fluorophenyl)methyl]ethane-1,2-diamine](/img/structure/B12583898.png)
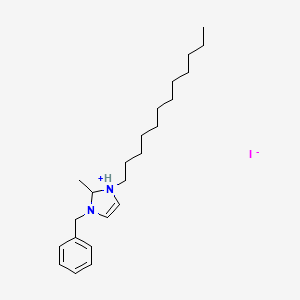
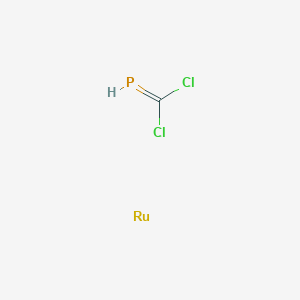
![6,6'-(1,4-Phenylene)bis[2,3-bis(4-methoxyphenyl)quinoxaline]](/img/structure/B12583905.png)
![1,2,4,9-Tetrahydro-3H-indeno[1,2-b]pyrazin-3-one](/img/structure/B12583907.png)

![Acetamide,2-[(5-ethyl-1,4-dihydro-6-methyl-4-oxo-pyrimidin-2-YL)thio]-N,N-dimethyl-](/img/structure/B12583915.png)
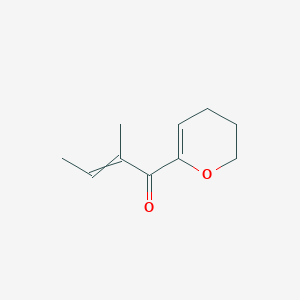
silane](/img/structure/B12583937.png)

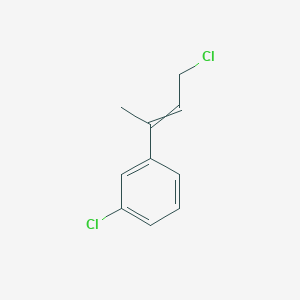
![1-Oxa-7-azaspiro[4.4]nonan-6-one,9-methylene-7-(phenylmethyl)-2-[(triphenylmethoxy)methyl]-,(2S,5S)-](/img/structure/B12583973.png)
